molecular formula C23H32N4O6 B1447756 Boc-Asn-Phe-Pro-aldehyde CAS No. 249757-11-7

Boc-Asn-Phe-Pro-aldehyde

Cat. No.: B1447756
CAS No.: 249757-11-7
M. Wt: 460.5 g/mol
InChI Key: PRNODNHSQAVLBN-BZSNNMDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Boc-Asn-Phe-Pro-aldehyde is widely used in scientific research, particularly in the following fields:

    Chemistry: As a building block for the synthesis of complex peptides and proteins.

    Biology: As an inhibitor of prolyl endopeptidase, it is used to study the enzyme’s role in various biological processes.

    Medicine: Investigated for its potential therapeutic applications in diseases where prolyl endopeptidase is implicated, such as neurodegenerative disorders.

    Industry: Used in the development of enzyme inhibitors and as a reference compound in quality control

Biochemical Analysis

Biochemical Properties

Boc-Asn-Phe-Pro-aldehyde plays a crucial role in biochemical reactions, particularly as an inhibitor of prolyl endopeptidases. These enzymes are responsible for cleaving peptide bonds at the carboxyl side of proline residues. By inhibiting prolyl endopeptidases, this compound can regulate the activity of these enzymes and influence various physiological processes. The interaction between this compound and prolyl endopeptidases involves the formation of a covalent bond between the aldehyde group of the compound and the active site of the enzyme, leading to enzyme inhibition .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of prolyl endopeptidases by this compound can impact the processing of bioactive peptides, which in turn affects cell signaling pathways. Additionally, changes in gene expression and cellular metabolism may occur as a result of altered enzyme activity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with prolyl endopeptidases. The aldehyde group of this compound forms a covalent bond with the active site of the enzyme, leading to its inhibition. This inhibition prevents the enzyme from cleaving peptide bonds at proline residues, thereby affecting the processing of bioactive peptides. The changes in enzyme activity can lead to alterations in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it may degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit prolyl endopeptidases without causing significant adverse effects. At high doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s inhibitory activity reaches a maximum at a certain dosage, beyond which no further increase in inhibition is observed .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the processing of bioactive peptides. The compound interacts with enzymes such as prolyl endopeptidases, which play a key role in peptide metabolism. By inhibiting these enzymes, this compound can alter metabolic flux and affect the levels of certain metabolites. Additionally, the compound may interact with cofactors that are involved in enzyme activity and regulation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can affect its activity and function, as well as its interactions with other biomolecules .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects on enzyme activity and cellular function. The compound may be directed to certain organelles or compartments through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its activity and interactions with other biomolecules, thereby affecting its overall function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Asn-Phe-Pro-aldehyde typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-Asn-Phe-Pro-aldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Asn-Phe-Pro-aldehyde is unique due to its aldehyde group, which allows it to form reversible covalent bonds with enzymes. This property makes it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors .

Properties

IUPAC Name

tert-butyl N-[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O6/c1-23(2,3)33-22(32)26-17(13-19(24)29)20(30)25-18(12-15-8-5-4-6-9-15)21(31)27-11-7-10-16(27)14-28/h4-6,8-9,14,16-18H,7,10-13H2,1-3H3,(H2,24,29)(H,25,30)(H,26,32)/t16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNODNHSQAVLBN-BZSNNMDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Boc-Asn-Phe-Pro-aldehyde interact with its target, prolyl endopeptidase, and what are the downstream effects of this interaction?

A1: this compound acts as a specific inhibitor of prolyl endopeptidase (PEP) [, ]. While the exact mechanism of interaction requires further investigation, it likely involves binding to the active site of PEP, hindering its enzymatic activity. This inhibition prevents the breakdown of specific neuropeptides, potentially mitigating neurotoxicity associated with excessive PEP activity.

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